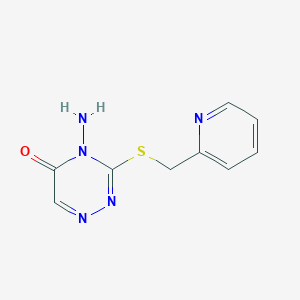

4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with structures similar to “4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one” often exhibit a wide range of pharmacological activities . They are typically employed in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of various precursors in different molar ratios . For instance, new complexes can be obtained from solution or hydrothermal reactions of metal salts with similar compounds .Molecular Structure Analysis

The molecular structure of similar compounds can be complex. For example, new complexes obtained from reactions of metal salts with similar compounds can form 1D zigzag coordination chains .Chemical Reactions Analysis

Similar compounds can undergo various chemical reactions. For instance, they can be involved in hydrothermal reactions with metal salts to form new complexes .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

Compounds with a pyrimidine core, such as 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one , have been studied for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial properties. The structural framework of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one suggests it could be effective against various microbial pathogens, contributing to the development of new antimicrobial agents .

Antiviral Applications

The pyrimidine moiety is also associated with antiviral activities. Research into compounds like 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one could lead to the discovery of new antiviral drugs, particularly against viruses that have developed resistance to current treatments .

Antitumor Effects

Pyrimidine derivatives have been evaluated for their antitumor effects. The unique structure of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one may interact with specific biological targets, offering a pathway for the development of new cancer therapies .

Pharmaceutical Drug Design

The compound’s molecular structure allows for the design of privileged structures in medicinal chemistry. It can serve as a scaffold for developing a wide range of pharmacologically active drugs, including those targeting central nervous system disorders .

Chemical Biology

In chemical biology, 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one can be used to construct libraries of novel heterocyclic compounds. These libraries can be screened for a variety of biological activities, aiding in the discovery of new biological probes or therapeutic agents .

Propiedades

IUPAC Name |

4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS/c10-14-8(15)5-12-13-9(14)16-6-7-3-1-2-4-11-7/h1-5H,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRIVOLIXKXNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=CC(=O)N2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331763 |

Source

|

| Record name | 4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | |

CAS RN |

869068-71-3 |

Source

|

| Record name | 4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)

![N-cyclopentyl-2-[[3-(2-methylprop-2-enyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2935071.png)

![N-(2-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2935077.png)

![1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2935083.png)

![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2935084.png)

![3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2935085.png)

![(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine](/img/structure/B2935088.png)